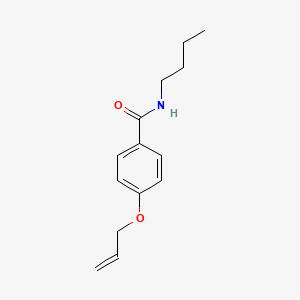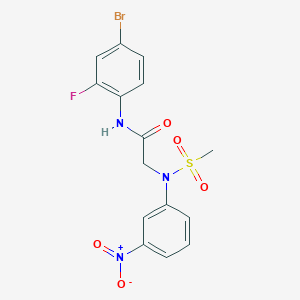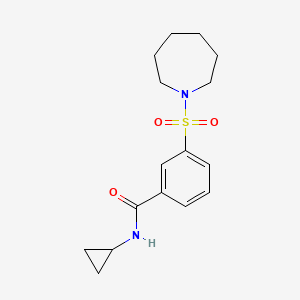
2-(2-phenylbutanoyl)-N-propylhydrazinecarboxamide
Descripción general
Descripción
2-(2-phenylbutanoyl)-N-propylhydrazinecarboxamide, also known as PPMP, is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. This compound is a hydrazine derivative that is structurally similar to other compounds that have been used in the treatment of cancer and other diseases. PPMP has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The exact mechanism of action of 2-(2-phenylbutanoyl)-N-propylhydrazinecarboxamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes in the body. Specifically, 2-(2-phenylbutanoyl)-N-propylhydrazinecarboxamide has been shown to inhibit the activity of glucosylceramide synthase, an enzyme that is involved in the production of certain lipids in the body. By inhibiting this enzyme, 2-(2-phenylbutanoyl)-N-propylhydrazinecarboxamide is believed to disrupt the production of these lipids, which can have a range of effects on cellular function.
Biochemical and Physiological Effects
2-(2-phenylbutanoyl)-N-propylhydrazinecarboxamide has been shown to have a range of biochemical and physiological effects, including anti-cancer properties and effects on lipid metabolism. In addition, 2-(2-phenylbutanoyl)-N-propylhydrazinecarboxamide has been shown to have effects on cellular signaling pathways, which can impact a range of different cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(2-phenylbutanoyl)-N-propylhydrazinecarboxamide in lab experiments is that it has been shown to have a range of effects on cellular function, making it a versatile tool for studying a range of different biological processes. However, one limitation of using 2-(2-phenylbutanoyl)-N-propylhydrazinecarboxamide is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are a number of future directions that could be pursued in 2-(2-phenylbutanoyl)-N-propylhydrazinecarboxamide research. One area of focus could be on further understanding the mechanism of action of 2-(2-phenylbutanoyl)-N-propylhydrazinecarboxamide, which could provide insight into its potential applications in medical research. Additionally, further studies could be conducted to explore the potential therapeutic applications of 2-(2-phenylbutanoyl)-N-propylhydrazinecarboxamide in a range of different diseases and conditions. Finally, new synthetic methods for producing 2-(2-phenylbutanoyl)-N-propylhydrazinecarboxamide could be developed, which could improve its availability and accessibility for use in scientific research.
Aplicaciones Científicas De Investigación
2-(2-phenylbutanoyl)-N-propylhydrazinecarboxamide has been used in a number of scientific studies due to its potential applications in medical research. One area of research that has focused on 2-(2-phenylbutanoyl)-N-propylhydrazinecarboxamide is cancer research. 2-(2-phenylbutanoyl)-N-propylhydrazinecarboxamide has been shown to have anti-cancer properties, and has been studied as a potential treatment for a range of different types of cancer. Other areas of research that have focused on 2-(2-phenylbutanoyl)-N-propylhydrazinecarboxamide include neurodegenerative diseases and metabolic disorders.
Propiedades
IUPAC Name |
1-(2-phenylbutanoylamino)-3-propylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-3-10-15-14(19)17-16-13(18)12(4-2)11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3,(H,16,18)(H2,15,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFKJBWQINRUKPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NNC(=O)C(CC)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-phenylbutanoyl)-N-propylhydrazinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-methoxy-N-({[3-methoxy-4-(pentanoylamino)phenyl]amino}carbonothioyl)-2-naphthamide](/img/structure/B4795597.png)
![N-[4-({[(3-acetylphenyl)amino]carbonothioyl}amino)phenyl]-4-methylbenzenesulfonamide](/img/structure/B4795599.png)

![1-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}azepane oxalate](/img/structure/B4795614.png)
![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B4795638.png)
![1-[2-(ethylthio)benzoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4795648.png)
![3-{[(2,5-dimethoxyphenyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B4795653.png)
![1-(4-methylphenyl)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4795655.png)
![N-1,3-benzothiazol-2-yl-2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4795662.png)
![N-[3-(4-morpholinyl)propyl]cyclopentanecarboxamide](/img/structure/B4795670.png)
![3-(3-bromophenyl)-7-(2-thienylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4795680.png)


![4-{[3-(4-tert-butylbenzoyl)-1-piperidinyl]carbonyl}-N,N-dimethyl-1-piperidinecarboxamide](/img/structure/B4795697.png)